(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of a hydroxyphenyl group adds to its versatility in various chemical transformations.
Mechanism of Action
Target of action
The compound contains a tert-butoxycarbonyl (Boc) group and a phenyl group, which are common in synthetic organic chemistry . The Boc group is often used as a protective group for amines in organic synthesis . The phenyl group can participate in various chemical reactions . .
Mode of action
The Boc group in the compound can be introduced into a variety of organic compounds using flow microreactor systems . The phenyl group can undergo various chemical transformations
Biochemical pathways
Boronic acids and their esters, which include compounds with a Boc group, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, boronic acids and their esters are only marginally stable in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.
Introduction of the hydroxyphenyl group: The hydroxyphenyl group is introduced via a coupling reaction, such as a Suzuki coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can be employed to remove the Boc group, often using trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Deprotected amines or newly functionalized derivatives.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the hydroxy group, reducing its hydrogen bonding capabilities.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is unique due to the combination of the Boc protecting group and the hydroxyphenyl group.
Properties
IUPAC Name |
(3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISQTDJMMIQCM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426708 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-78-7 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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